molecular formula C9H14ClN B13454196 6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride

6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride

Cat. No.: B13454196
M. Wt: 171.67 g/mol
InChI Key: SXWULFZJIGQHJL-UHFFFAOYSA-N
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Description

6-Ethynylbicyclo[320]heptan-6-amine hydrochloride is a chemical compound with the molecular formula C9H14ClN It is a bicyclic amine derivative that features an ethynyl group attached to a bicyclo[320]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic ring system: This can be achieved through intramolecular cyclization reactions, often catalyzed by transition metals such as ruthenium (Ru) or palladium (Pd).

    Introduction of the ethynyl group: This step involves the addition of an ethynyl group to the bicyclic ring system, which can be accomplished using reagents like ethynyl magnesium bromide.

    Formation of the hydrochloride salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids depending on the reaction conditions.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(Aminomethyl)bicyclo[3.2.0]heptan-6-ol hydrochloride: Similar bicyclic structure with an aminomethyl group instead of an ethynyl group.

    (1S,5S,6S)-6-ethynylbicyclo[3.2.0]heptan-6-ol: Contains an ethynyl group but differs in the functional group attached to the bicyclic ring.

Uniqueness

6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride is unique due to the presence of both an ethynyl group and an amine group on the bicyclic ring system. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H14ClN

Molecular Weight

171.67 g/mol

IUPAC Name

6-ethynylbicyclo[3.2.0]heptan-6-amine;hydrochloride

InChI

InChI=1S/C9H13N.ClH/c1-2-9(10)6-7-4-3-5-8(7)9;/h1,7-8H,3-6,10H2;1H

InChI Key

SXWULFZJIGQHJL-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CC2C1CCC2)N.Cl

Origin of Product

United States

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